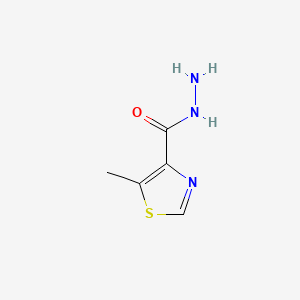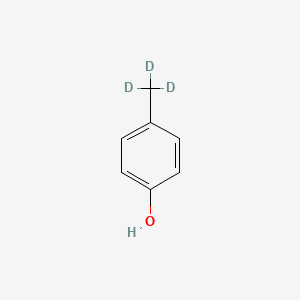
p-Kresol-d3 (Methyl-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Cresol-d3 (methyl-d3) is an isotopically labeled compound, specifically a deuterated form of p-cresol. The chemical formula for p-Cresol-d3 is C7H5D3O, and it has a molecular weight of 111.16 g/mol . This compound is used primarily in research and analytical applications, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies .
Wissenschaftliche Forschungsanwendungen
p-Cresol-d3 is widely used in scientific research due to its isotopic labeling, which makes it an excellent internal standard for quantitative analysis in NMR and MS . It is also used in studies involving metabolic pathways, environmental monitoring, and the investigation of biochemical processes . In the field of medicine, p-Cresol-d3 is used to study the pharmacokinetics and metabolism of drugs .
Biochemische Analyse
Biochemical Properties
p-Cresol-d3 (methyl-d3) is metabolized through conjugation, mainly sulphation and glucuronization . The unconjugated p-Cresol is, at least in part, removed via the urine .
Cellular Effects
P-Cresol, the non-deuterated form, has been shown to interact with the cerebral vasculature and the brain .
Molecular Mechanism
It is known that p-Cresol is converted to p-Cresol glucuronide (pCG) by host enzymes .
Metabolic Pathways
p-Cresol-d3 (methyl-d3) is involved in the metabolism of the amino acids tyrosine and phenylalanine, which are converted to 4-hydroxyphenylacetic acid by intestinal bacteria, before being decarboxylated to p-Cresol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Cresol-d3 can be synthesized through the isotopic labeling of p-cresol using deuterium. One common method involves the reaction of p-cresol with deuterium oxide (D2O) in the presence of a catalyst . The reaction typically proceeds under mild conditions, ensuring the selective incorporation of deuterium atoms into the methyl group of p-cresol.
Industrial Production Methods: Industrial production of p-Cresol-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: p-Cresol-d3 undergoes various chemical reactions, including:
Oxidation: p-Cresol-d3 can be oxidized to form p-hydroxybenzaldehyde or p-hydroxybenzoic acid under specific conditions.
Reduction: Reduction of p-Cresol-d3 can yield p-toluidine.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: p-Hydroxybenzaldehyde, p-hydroxybenzoic acid.
Reduction: p-Toluidine.
Substitution: Various halogenated and nitrated derivatives.
Wirkmechanismus
The mechanism of action of p-Cresol-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to p-cresol but with altered kinetic isotope effects. This makes it useful in studying reaction mechanisms and metabolic pathways . p-Cresol-d3 can bind to plasma proteins and undergoes conjugation reactions, such as sulfation and glucuronidation, which are crucial for its metabolism and excretion .
Vergleich Mit ähnlichen Verbindungen
p-Cresol (4-methylphenol): The non-deuterated form of p-Cresol-d3, used in various industrial applications.
m-Cresol (3-methylphenol): An isomer of p-cresol with similar chemical properties but different positional substitution on the benzene ring.
o-Cresol (2-methylphenol): Another isomer of p-cresol, used in the production of disinfectants and resins.
Uniqueness: p-Cresol-d3 is unique due to its isotopic labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and structural elucidation in NMR and MS studies, making it a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
4-(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)
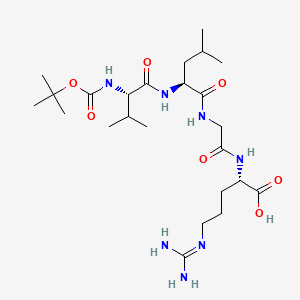

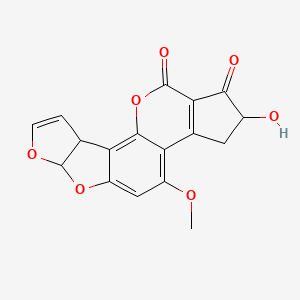

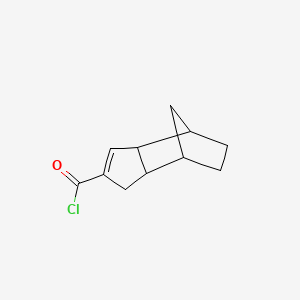
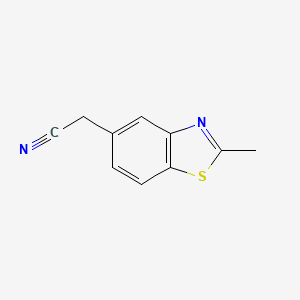
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)
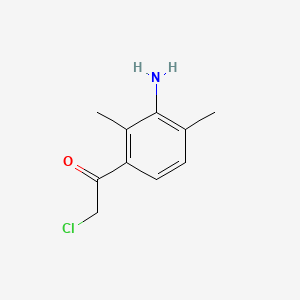

![Bicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B561384.png)
